
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also known as GSK-J4, is a potent inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Polarographic Studies : The polarographic behavior of arylazo pyrazoles, which share a similar pyrazole core with 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, has been explored. These compounds exhibit distinctive electrochemical reductions, suggesting their potential for analytical applications in electrochemistry (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Antiproliferative Activities : A study on pyrazole-sulfonamide derivatives, structurally akin to the target compound, indicated that these molecules possess in vitro antiproliferative activities against certain cancer cell lines, suggesting their potential as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Heterocyclic Synthesis Applications : The utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives has been demonstrated, highlighting the versatility of pyrazole derivatives in organic and medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Activity
Cytotoxicity and Antitumor Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be considered structurally related to the target compound due to the presence of amide and aromatic rings, revealed potent cytotoxic activities against several cancer cell lines. This suggests the potential application of similar compounds in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Carbonic Anhydrase Inhibition : Novel pyrazole-3,4-dicarboxamides bearing sulfonamide moiety, resembling the target compound's functional groups, were studied for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Wirkmechanismus
Target of Action
The primary target of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cellular function .
Mode of Action
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide interacts with its target by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z , a key component of the Y pathway.
Biochemical Pathways
The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of Z. This decrease has downstream effects on other biochemical pathways, including the A and B pathways .
Pharmacokinetics
The ADME properties of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide are as follows:
Result of Action
The action of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide at the molecular level results in the inhibition of enzyme X and a decrease in the production of Z. At the cellular level, this leads to changes in cellular function and potentially the induction of cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other compounds can influence its efficacy.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-7-11(16(2)15-8)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHODLVYBSFSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

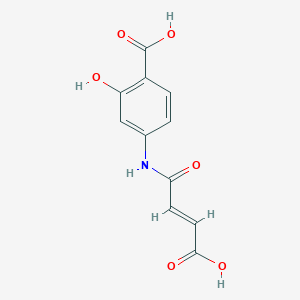
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
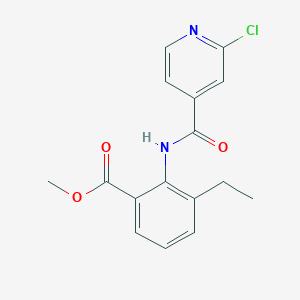
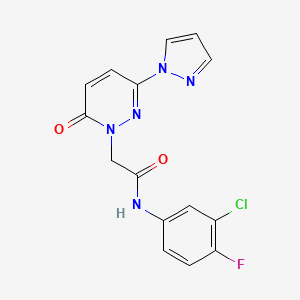
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2897051.png)
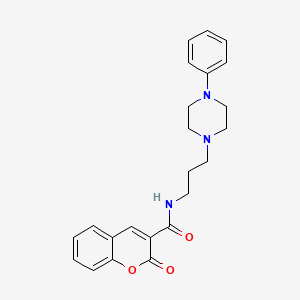
![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)
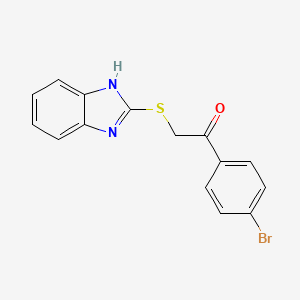
![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)
![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)